

Foundational Studies of Selepressin (FE 202158): A Technical Guide

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Compound of Interest

Compound Name: Selepressin acetate

Cat. No.: B12405793

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Introduction

Selepressin (FE 202158), a synthetic peptide analogue of [Arg(8)]vasopressin (AVP), is a potent and highly selective vasopressin V1a receptor (V1aR) full agonist.^{[1][2]} Developed by Ferring Pharmaceuticals, it was investigated for the treatment of vasodilatory hypotension, particularly in the context of septic shock.^{[1][2]} Unlike the non-selective vasopressin, selepressin was designed to elicit vasoconstriction and improve vascular tone with minimal activity on V2 receptors, thereby avoiding potential V2-mediated effects such as antidiuresis and vasodilation.^{[1][3]} Its short-acting nature was intended to allow for precise dose titration with a rapid onset and offset of action.^{[1][4]} This technical guide provides an in-depth overview of the foundational preclinical and clinical research that has characterized the pharmacology and potential therapeutic utility of selepressin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies, highlighting selepressin's receptor binding affinity, functional potency, and in vivo efficacy compared to arginine vasopressin (AVP).

Table 1: Receptor Binding Affinity and Functional Potency

Compound	Receptor	Assay Type	Species	EC50 (nM)	Selectivity Ratio (V1aR vs. other receptors)	Reference
Selepressin (FE 202158)	Human V1aR	Functional Reporter Gene	Human	2.4	1:142 (V1bR) : 1107 (V2R) : 440 (OTR)	[1]
Arginine Vasopressin (AVP)	Human V1aR	Functional Reporter Gene	Human	0.24	1:18 (V1bR) : 0.2 (V2R) : 92 (OTR)	[1]
Selepressin (FE 202158)	Rat Common Iliac Artery	Ex Vivo Vasoconstriction	Rat	3.6	-	[1]
Arginine Vasopressin (AVP)	Rat Common Iliac Artery	Ex Vivo Vasoconstriction	Rat	0.8	-	[1]

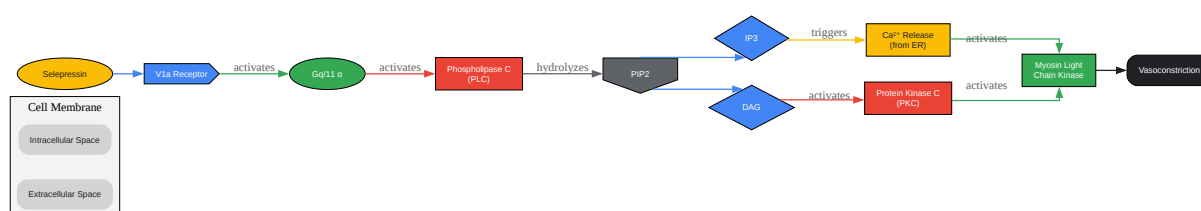
Table 2: In Vivo Efficacy in Animal Models

Compound	Animal Model	Endpoint	ED50 (pmol/kg/min)	Key Findings	Reference
Selepressin (FE 202158)	Rat	Reduction of ear skin blood flow	4.0	No V2R-mediated antidiuretic activity at its ED50.	[1]
Arginine Vasopressin (AVP)	Rat	Reduction of ear skin blood flow	3.4	Pronounced antidiuretic effect.	[1]
Selepressin (FE 202158)	Ovine Severe Sepsis	Blockade of vascular leak	-	Almost completely blocked fluid accumulation.	[5][6]
Arginine Vasopressin (AVP)	Ovine Severe Sepsis	Blockade of vascular leak	-	Partially reduced fluid accumulation.	[5][6]
Selepressin (FE 202158)	Ovine Septic Shock	Hemodynamics, Survival	-	Superior to AVP and norepinephrine in maintaining MAP and cardiac index, especially with early intervention. Longer survival times.	[7]

Signaling Pathways and Mechanism of Action

Selepressin exerts its effects primarily through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its vasoconstrictive and endothelial barrier-protective effects.

V1a Receptor Signaling Pathway

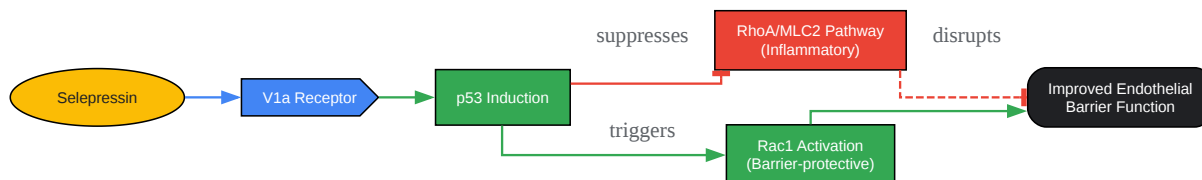


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Caption: V1a receptor signaling cascade initiated by Selepressin.

Endothelial Barrier Protection

In addition to its vasoconstrictive properties, selepressin has been shown to protect the endothelial barrier, a critical factor in mitigating vascular leakage in sepsis.[8] Studies in human lung microvascular endothelial cells (HLMVECs) revealed that selepressin counteracts the disruptive effects of inflammatory mediators like thrombin and lipopolysaccharide (LPS).[8][9] This protective mechanism is thought to involve the induction of p53, suppression of the inflammatory RhoA/myosin light chain pathway, and activation of the barrier-protective GTPase Rac1.[8]



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Caption: Proposed mechanism of Selepressin-mediated endothelial protection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used in the evaluation of selepressin.

Receptor Functionality and Selectivity Assays

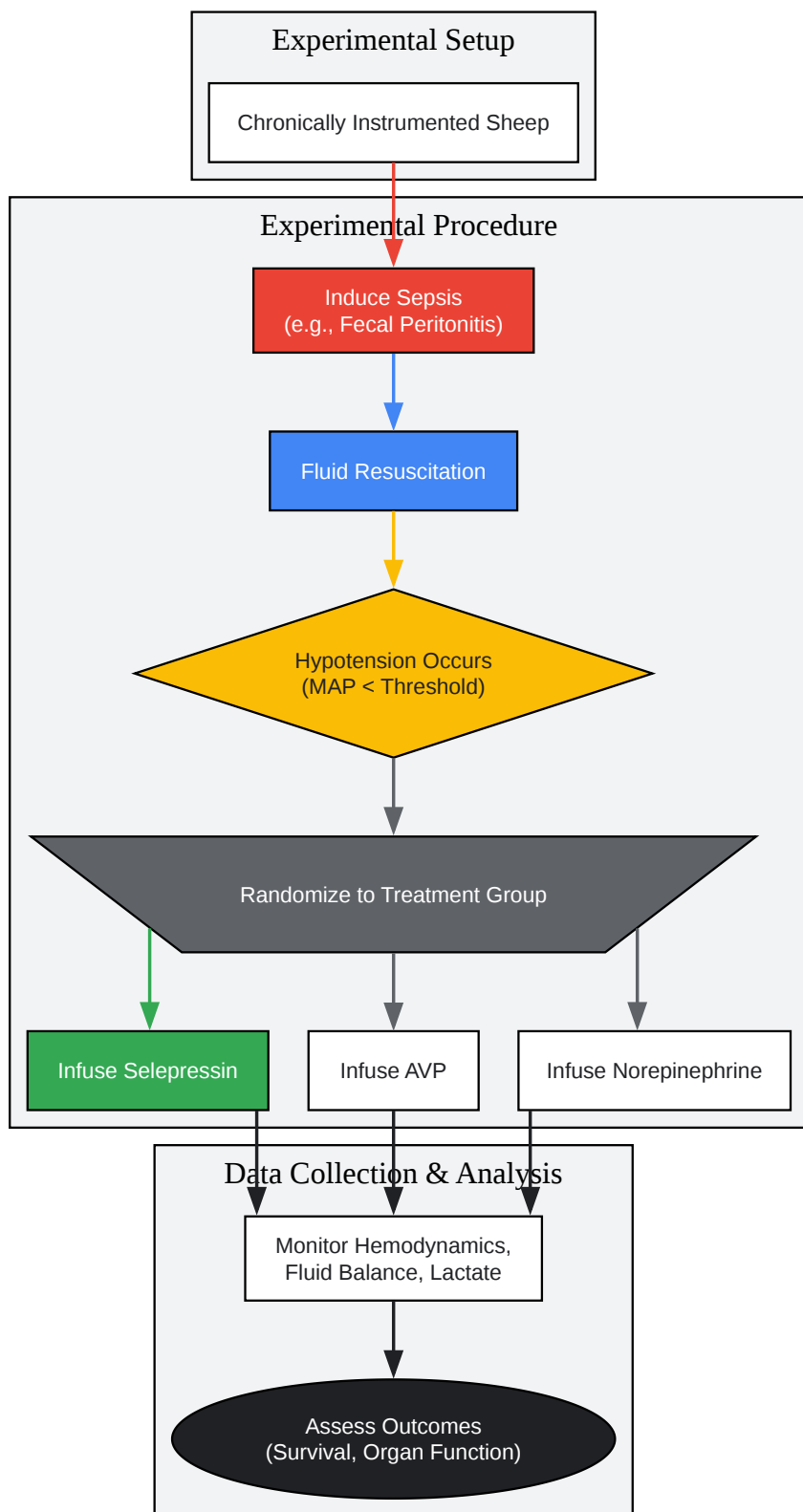
- Objective: To determine the potency and selectivity of selepressin at human vasopressin and oxytocin receptors.
- Methodology:
 - Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were stably transfected to express human V1a, V1b, V2, or oxytocin receptors.
 - Reporter Gene Assay: Cells were co-transfected with a reporter gene construct, typically containing a serum response element (SRE) linked to a luciferase reporter gene.
 - Agonist Stimulation: Cells were treated with increasing concentrations of selepressin or AVP.
 - Data Analysis: Luciferase activity was measured as a function of agonist concentration. EC50 values were calculated using non-linear regression analysis to determine potency. Selectivity was determined by comparing the EC50 values across the different receptor types.[1]

In Vivo Vasopressor Effect in Rats

- Objective: To assess the vasoconstrictor activity and duration of action of selepressin in a living organism.
- Methodology:
 - Animal Model: Anesthetized male Sprague-Dawley rats were used.
 - Measurement of Blood Flow: A laser Doppler flow probe was placed on the ventral side of the ear to measure skin blood flow.
 - Drug Administration: Selepressin or AVP was administered via continuous intravenous infusion at various doses.
 - Data Analysis: The reduction in ear skin blood flow was measured, and the dose required to produce a 50% reduction (ED50) was calculated. The duration of the vasopressor effect was also assessed following an intravenous bolus injection.[1]

Ovine Model of Severe Sepsis

- Objective: To evaluate the efficacy of selepressin in a clinically relevant model of sepsis-induced hypotension and vascular leakage.
- Methodology:
 - Animal Model: Chronically instrumented adult sheep were used.
 - Induction of Sepsis: Sepsis was induced by insufflating cooled cotton smoke followed by instillation of *Pseudomonas aeruginosa* into the airways, or by fecal peritonitis.[5][7]
 - Resuscitation and Treatment: Animals received fluid resuscitation. When mean arterial pressure (MAP) dropped below a predefined threshold, a continuous IV infusion of selepressin, AVP, or norepinephrine was initiated and titrated to maintain a target MAP.[7]
 - Outcome Measures: Key parameters monitored included MAP, cardiac index, systemic vascular resistance, fluid balance (as an indicator of vascular leak), blood lactate levels, and survival time.[7]



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Caption: Workflow for the ovine septic shock experimental model.

Clinical Development and Outcomes

Selepressin advanced to clinical trials for the treatment of septic shock. A Phase IIa trial (NCT01000649) suggested that selepressin could effectively replace norepinephrine while maintaining adequate MAP, potentially improving fluid balance and shortening the duration of mechanical ventilation.[10][11]

However, the large-scale adaptive Phase 2b/3 SEPSIS-ACT trial (NCT02508649) was terminated for futility.[2][12] The trial found that among patients with septic shock receiving norepinephrine, the administration of selepressin, compared with placebo, did not result in a significant improvement in the primary endpoint of ventilator- and vasopressor-free days within 30 days.[12][13]

Conclusion

The foundational studies of selepressin meticulously characterized it as a potent, highly selective, and short-acting V1a receptor agonist. Preclinical research demonstrated its efficacy as a vasopressor and its potential to mitigate vascular leakage, a key pathology in septic shock. While the promising preclinical and early clinical results did not translate into improved patient-centered outcomes in a large pivotal trial, the research on selepressin has significantly advanced the understanding of selective vasopressin receptor agonism. The detailed pharmacological profile, signaling pathway elucidation, and established experimental models remain a valuable resource for the ongoing development of novel vasopressor agents and therapies for shock states.

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